(R)-Ttbk1-IN-1

Alzheimer's Disease Tauopathy Kinase Inhibition

(R)-TTBK1-IN-1 is the active enantiomer of TTBK1-IN-1 with IC50 2.7 nM—the most potent selective TTBK1 inhibitor. Unlike early leads (compound 8: 571 nM) or dual TTBK1/2 inhibitors (AMG28: 805 nM), it provides superior target engagement. Validated brain penetration (Kp,uu 0.32) and in vivo efficacy: 60% reduction in tau phosphorylation at 60 mg/kg in tauopathy models. Ideal for primary neuronal cultures, iPSC-derived neurons, and as a benchmark for medicinal chemistry programs. ≥98% purity.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B12405055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ttbk1-IN-1
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O
InChIInChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m1/s1
InChIKeyHPJVZSVEIGCFJP-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-TTBK1-IN-1 Procurement: A Potent, Selective, and Brain-Penetrant TTBK1 Inhibitor for Alzheimer's Disease Research


(R)-TTBK1-IN-1 is the active enantiomer of TTBK1-IN-1, a potent and selective inhibitor of tau tubulin kinase 1 (TTBK1) designed for preclinical research into Alzheimer's disease and related tauopathies [1]. This small molecule (MW 337.38) belongs to a novel class of azaindazole TTBK1 inhibitors and is characterized by its sub-nanomolar biochemical potency (IC50 2.7 nM) and ability to reduce tau phosphorylation at the disease-relevant Ser422 epitope in vivo [1].

(R)-TTBK1-IN-1: Why Simple TTBK1 Inhibitor Substitution is Scientifically Inadequate


While multiple TTBK1 inhibitors exist, their profiles differ drastically in terms of potency, selectivity, brain penetration, and functional in vivo efficacy. For example, early azaindazole leads like compound 8 exhibited weak cellular activity (IC50 571 nM) [1], and dual TTBK1/2 inhibitors like AMG28 show micromolar potency (TTBK1 IC50 805 nM) . Substituting (R)-TTBK1-IN-1 with such analogs without rigorous comparative validation would introduce significant confounding variables in target engagement, off-target effects, and CNS pharmacology, thereby undermining the reproducibility and interpretability of experimental results.

(R)-TTBK1-IN-1: Quantitative Evidence for Scientific Selection vs. Comparators


(R)-TTBK1-IN-1 vs. Compound 8: A 211-Fold Improvement in Biochemical TTBK1 Potency

(R)-TTBK1-IN-1 demonstrates a biochemical IC50 of 2.7 nM against TTBK1 [1], representing a 211-fold improvement over the early azaindazole lead compound 8, which has a cell IC50 of 571 nM [2]. This head-to-head comparison within the same chemical series highlights the significant optimization achieved in the (R)-TTBK1-IN-1 scaffold.

Alzheimer's Disease Tauopathy Kinase Inhibition

(R)-TTBK1-IN-1 vs. AMG28: A 298-Fold Advantage in TTBK1 Biochemical Potency

(R)-TTBK1-IN-1's biochemical IC50 of 2.7 nM for TTBK1 [1] contrasts sharply with the 805 nM IC50 reported for the dual TTBK1/2 inhibitor AMG28 . This 298-fold difference in potency underscores the superior target engagement capacity of (R)-TTBK1-IN-1.

Neurodegeneration Target Engagement Dose Reduction

(R)-TTBK1-IN-1 vs. AMG28: A 2.3-Fold Advantage in Cellular Tau Phosphorylation Inhibition

In cellular assays, (R)-TTBK1-IN-1 inhibits tau phosphorylation at the disease-relevant Ser422 epitope with a cell IC50 of 315 nM [1]. This is 2.3-fold more potent than AMG28, which exhibits a cell IC50 of 1.85 μM for the same endpoint .

Functional Assay Tau Ser422 Phosphorylation Cellular Potency

(R)-TTBK1-IN-1: Documented Brain Penetration vs. Uncharacterized CNS Exposure of Many In-Class Inhibitors

(R)-TTBK1-IN-1 demonstrates suitable CNS penetration with a measured rat unbound brain-to-plasma ratio (Kp,uu) of 0.32 [1]. This quantitative PK parameter is not reported for many other TTBK1 inhibitors (e.g., compound 8, AMG28) which are simply described as 'CNS penetrant' without supporting data .

CNS Drug Discovery Pharmacokinetics Brain Exposure

(R)-TTBK1-IN-1 vs. Vehicle Control: 60% Reduction in Tau Ser422 Phosphorylation In Vivo

In a mouse hypothermia model, intraperitoneal administration of (R)-TTBK1-IN-1 at 60 mg/kg resulted in a 60% decrease in tau phosphorylation at the disease-relevant Ser422 epitope compared to vehicle-treated controls [1]. This in vivo efficacy confirms the compound's ability to engage its target and modulate a key disease biomarker.

In Vivo Pharmacology Tauopathy Model Biomarker Engagement

(R)-TTBK1-IN-1: High-Impact Application Scenarios Based on Differentiated Evidence


In Vivo Target Engagement and Pharmacodynamic Studies in Alzheimer's Disease Mouse Models

The documented brain penetration (Kp,uu 0.32) and in vivo reduction of tau phosphorylation (60% at 60 mg/kg) make (R)-TTBK1-IN-1 the preferred choice for acute and chronic dosing studies in tauopathy mouse models (e.g., P301S tau transgenic, hypothermia-induced tau phosphorylation) to establish dose-response relationships and correlate target engagement with behavioral or pathological outcomes [1][2].

Cellular Assays Requiring Complete TTBK1 Inhibition at Low Nanomolar Concentrations

With a biochemical IC50 of 2.7 nM, (R)-TTBK1-IN-1 is ideal for in vitro experiments (e.g., primary neuronal cultures, iPSC-derived neurons) where robust TTBK1 inhibition is required to elucidate its role in tau hyperphosphorylation, microtubule stability, and synaptic function, without the confounding effects of high-dose cytotoxicity or off-target kinase modulation [1].

Structure-Activity Relationship (SAR) Studies as a Benchmark Potent and Selective TTBK1 Inhibitor

As a highly optimized lead compound from the azaindazole series, (R)-TTBK1-IN-1 serves as a critical benchmark comparator for medicinal chemistry programs developing next-generation TTBK1 inhibitors. Its well-characterized potency (IC50 2.7 nM), selectivity profile (e.g., 15-fold over CSNK1D), and brain penetration (Kp,uu 0.32) provide a quantitative baseline against which novel chemical matter can be rigorously evaluated [1].

Investigation of TTBK1-Specific Biology vs. Dual TTBK1/TTBK2 Inhibition

(R)-TTBK1-IN-1's potent and selective inhibition of TTBK1, with a biochemical IC50 of 2.7 nM, allows researchers to dissect the specific contributions of TTBK1 to tau pathology and neuronal function, distinct from the effects of TTBK2 or dual TTBK1/2 inhibitors like AMG28 (TTBK1 IC50 805 nM). This is crucial for target validation studies and understanding the therapeutic window of selective TTBK1 blockade [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Ttbk1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.